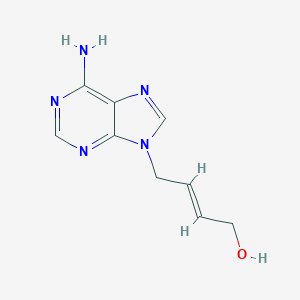
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tetrahydropyridine ring, a piperidine ring, and a carbomethoxy group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Carbomethoxy Group: The carbomethoxy group is added via esterification or transesterification reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Mécanisme D'action
The mechanism of action of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-3-carbomethoxy-4-piperidone hydrochloride: Shares structural similarities but differs in specific functional groups.
4-(2-Methylpiperidino)-1,2,5,6-tetrahydropyridine: Lacks the carbomethoxy group, leading to different chemical properties.
Uniqueness
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101952-75-4 |
|---|---|
Formule moléculaire |
C14H25ClN2O2 |
Poids moléculaire |
288.81 g/mol |
Nom IUPAC |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
Clé InChI |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
SMILES canonique |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
Synonymes |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate](/img/structure/B217811.png)





![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)




